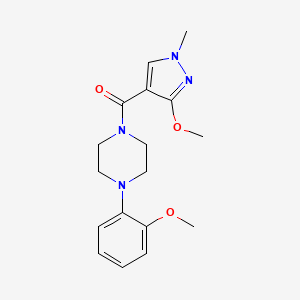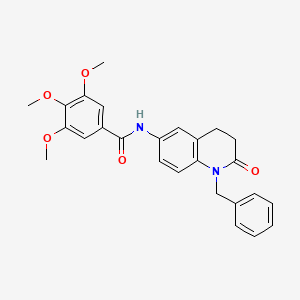![molecular formula C19H17N5O B6483251 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014045-67-0](/img/structure/B6483251.png)
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. The benzodiazolyl group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . This group is known to be present in various bioactive compounds such as antiulcer, antihelminthic, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodiazolyl group would likely contribute to the rigidity of the molecule, while the pyrazole and carboxamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity, while the carboxamide group could make it polar and potentially soluble in water .科学研究应用
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has a variety of applications in the field of scientific research. It is used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanisms of action of these compounds. Additionally, this compound is used in laboratory experiments to study the pharmacokinetics, pharmacodynamics, and toxicity of various compounds.
作用机制
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood, however, it is believed to act as an agonist of the serotonin and dopamine receptors. It is also believed to modulate the activity of the GABA-A receptor, as well as to interact with the glutamate system. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to improved mood and cognitive performance. Additionally, this compound has been shown to reduce inflammation, as well as to modulate the activity of the immune system.
实验室实验的优点和局限性
The use of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound can be used to study the effects of various compounds on biochemical and physiological processes. However, this compound has several limitations. For example, it is not always easy to synthesize and can be expensive to purchase. Additionally, the effects of this compound on biochemical and physiological processes are not always known.
未来方向
There are a variety of potential future directions for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide research. One potential direction is to further investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an antidepressant or anti-inflammatory agent. Additionally, further research could be conducted to investigate the potential toxicity of this compound and its interactions with other compounds. Finally, further research could be done to investigate the potential use of this compound in drug delivery systems.
合成方法
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxamide with 3-(1H-1,3-benzodiazol-2-yl)phenyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dichloromethane. The reaction is typically carried out at a temperature of 0-10 °C, and the product is isolated by filtration.
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-10-17(24(2)23-12)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFZOGATHQTWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483173.png)
![5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483180.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6483182.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-3,4,5-trimethoxybenzamide](/img/structure/B6483190.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide](/img/structure/B6483212.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483236.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483243.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6483249.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6483254.png)
![1,3,6-trimethyl-5-{[2-(morpholin-4-yl)ethyl]amino}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6483263.png)